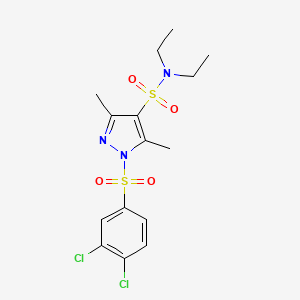

1-(3,4-dichlorobenzenesulfonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide

CAS No.: 956253-27-3

Cat. No.: VC6624046

Molecular Formula: C15H19Cl2N3O4S2

Molecular Weight: 440.35

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 956253-27-3 |

|---|---|

| Molecular Formula | C15H19Cl2N3O4S2 |

| Molecular Weight | 440.35 |

| IUPAC Name | 1-(3,4-dichlorophenyl)sulfonyl-N,N-diethyl-3,5-dimethylpyrazole-4-sulfonamide |

| Standard InChI | InChI=1S/C15H19Cl2N3O4S2/c1-5-19(6-2)26(23,24)15-10(3)18-20(11(15)4)25(21,22)12-7-8-13(16)14(17)9-12/h7-9H,5-6H2,1-4H3 |

| Standard InChI Key | QUTDNEFYPFVTMS-UHFFFAOYSA-N |

| SMILES | CCN(CC)S(=O)(=O)C1=C(N(N=C1C)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 1-(3,4-dichlorophenyl)sulfonyl-N,N-diethyl-3,5-dimethylpyrazole-4-sulfonamide, delineates its core structure: a pyrazole ring substituted at positions 1, 3, and 5 with a 3,4-dichlorobenzenesulfonyl group, diethylsulfonamide, and methyl groups, respectively . The presence of two sulfonamide moieties enhances its capacity for hydrogen bonding and electrostatic interactions, critical for target engagement in biological systems.

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 440.35 g/mol |

| IUPAC Name | 1-(3,4-dichlorophenyl)sulfonyl-N,N-diethyl-3,5-dimethylpyrazole-4-sulfonamide |

| SMILES | CN1C(=C(C(=N1)S(=O)(=O)N(CC)CC)C)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl |

| InChI Key | QUTDNEFYPFVTMS-UHFFFAOYSA-N |

The stereoelectronic profile, derived from its SMILES and InChI representations, reveals a planar pyrazole core with orthogonal sulfonyl groups, favoring interactions with hydrophobic protein pockets . The 3,4-dichlorophenyl moiety contributes to lipophilicity, potentially enhancing membrane permeability.

Biological Activity and Mechanism

Selectivity and Toxicity Profile

A hallmark of this compound class is their selective cytotoxicity toward malignant over normal cells. Molecular docking simulations suggest high affinity for overexpressed receptors in cancer cells, such as carbonic anhydrase IX . Preclinical toxicity studies on analogous compounds reveal no significant hepatotoxicity or nephrotoxicity at therapeutic doses, positioning them as viable leads for further development .

Pharmacological Applications and Future Directions

Oncology

The dual sulfonamide configuration potentiates dual-targeting capabilities, enabling simultaneous inhibition of enzymatic pathways like angiogenesis (VEGF) and proliferation (EGFR) . Combination therapies with platinum-based agents or checkpoint inhibitors could synergize efficacy while mitigating resistance.

Chemical Optimization

Structural modifications to enhance bioavailability include:

-

Lipophilicity Adjustment: Replacing diethyl groups with cyclopropyl or trifluoromethyl moieties to modulate logP values.

-

Prodrug Strategies: Esterification of sulfonamide nitrogens to improve aqueous solubility.

Table 2: Proposed Derivatives and Modifications

| Modification Site | Objective | Expected Outcome |

|---|---|---|

| N,N-Diethyl Group | Enhance metabolic stability | Reduced CYP450-mediated oxidation |

| 3,5-Dimethyl Substituents | Steric hindrance minimization | Improved target binding kinetics |

| Dichlorophenyl Ring | Introduction of electron-withdrawing groups | Increased DNA affinity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume